6-Thiomorpholinopyrimidin-4-amine

Overview

Description

Synthesis Analysis

Research developments in the syntheses of pyrimidines have been reported . The synthesis of partially and completely substituted pyrimidines has been reported via a cost-effective and eco-friendly approach . The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride .Molecular Structure Analysis

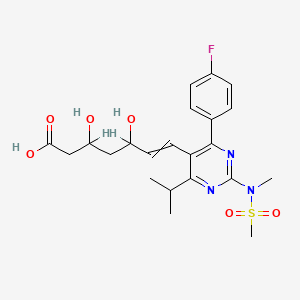

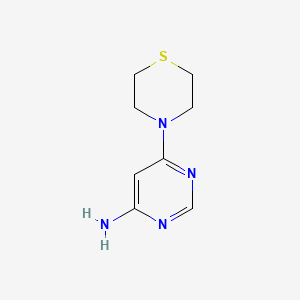

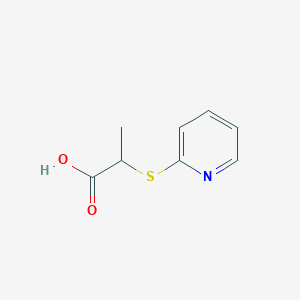

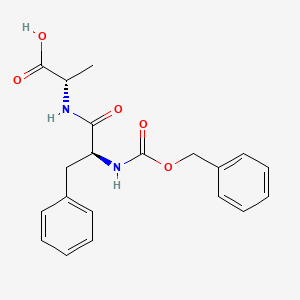

The molecular formula of 6-Thiomorpholinopyrimidin-4-amine is C8H12N4S . Its molecular weight is 196.27 . The structure of this compound is unique, which contributes to its potential applications in various fields.Chemical Reactions Analysis

Amines, including 6-Thiomorpholinopyrimidin-4-amine, are known for their ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . They also react with acids to form salts soluble in water .Physical And Chemical Properties Analysis

Amines are classified into primary, secondary, tertiary, and cyclic categories . When one of the three hydrogen atoms is replaced by an alkyl or aryl group, the amine is primary . The lower aliphatic amines are gaseous in nature with a fishy smell . Primary amines with three or four carbon atoms are liquids at room temperature whereas higher ones are solids .Scientific Research Applications

Anti-Inflammatory Properties

Pyrimidines, including 6-Thiomorpholinopyrimidin-4-amine, exhibit anti-inflammatory effects. These properties stem from their ability to inhibit key inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . Researchers have identified numerous pyrimidines with potent anti-inflammatory activity. The compound’s structure–activity relationships (SARs) play a crucial role in determining its efficacy. Further exploration of SARs can guide the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory properties and minimal toxicity.

Synthesis of Pyrimidines

Various methods exist for synthesizing pyrimidines, including 6-Thiomorpholinopyrimidin-4-amine. Researchers have explored diverse synthetic routes, enabling the production of these heterocyclic compounds for further investigation .

Future Directions

6-Thiomorpholinopyrimidin-4-amine, with its unique structure and potential applications in drug discovery, medicinal chemistry, and biological studies, is a promising candidate for future advancements in various fields. Research developments in the syntheses of pyrimidines, including 6-Thiomorpholinopyrimidin-4-amine, have been reported, providing an outlook for future research directions and describing possible research applications .

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives, such as 6-thiomorpholinopyrimidin-4-amine, often target protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Pyrimidine derivatives are known to exert their potential through different action mechanisms, one of which is inhibiting protein kinases . This inhibition can control cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

It is known that protein kinases, which are potential targets of pyrimidine derivatives, play a crucial role in various biochemical pathways . These pathways include cell growth and differentiation, cell cycle regulation, gene expression, and signal transduction in animals, plants, and microorganisms .

Pharmacokinetics

It is known that small structural changes to similar compounds can result in a broad range of plasma concentrations after oral dosing .

Result of Action

Pyrimidine derivatives are known to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . This inhibition can control cell growth, differentiation, migration, and metabolism .

Action Environment

It is known that both genetic and environmental factors contribute to a given disease or phenotype in a non-additive manner, yielding a gene-environment interaction .

properties

IUPAC Name |

6-thiomorpholin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4S/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRKUNHRSIXSKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=NC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Thiomorpholinopyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

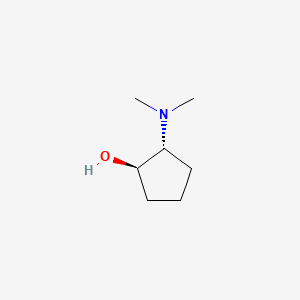

![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B3024221.png)